Cas no 143-57-7 (Protoveratrine A)

Protoveratrine A structure
Protoveratrine A structure
Product Name:Protoveratrine A
CAS番号:143-57-7
MF:C41H63NO14
メガワット:793.937234163284
CID:142138
PubChem ID:8931
Update Time:2025-04-19

Protoveratrine A 化学的及び物理的性質

名前と識別子

    • Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
    • Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (
    • PROTOVERATRINE A
    • Pro-AMid
    • protalba
    • Protofecaterine a
    • PROTOPINE HCL(FUMARINE HCL)(RG)(CALL)
    • protoveratrin
    • Puroverin
    • Puroverine
    • Nsc7526
    • PROTOVERATRINE A (RG)
    • HYTGGNIMZXFORS-MGYKWWNKSA-N
    • (3.BETA.(S),4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-4,9-EPOXYCEVANE-3,4,6,7,14,15,16,20-OCTOL 6,7-DIACETATE 3-(2-HYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE)
    • Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-
    • Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.)-
    • [diacetoxy-tetrahydroxy-trimethyl-[(2R)-2-methylbutanoyl]oxy-[?]yl] (2S)-2-hydroxy-2-methyl-butanoate
    • NSC23865
    • WLN: T5 L6 J6 I6 G566 3CFG AO LNTJ BQ COVYQ2&1 F1 N1 RQ R1 TQ UOVY2&1 VQ A&OV1 B&OV1
    • EINECS 205-602-9
    • MFCD00135586
    • PROTOVERATRINE A [MI]
    • NSC 7526
    • UNII-XP343X1HJU
    • Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • bmse000853
    • [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate
    • Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • DTXSID301009391
    • Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-,6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate],(3b,4a,6a,7a,15a,16b)-
    • Proveratrine A
    • NSC-7526
    • NSC 23865
    • Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate, 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • Cevane-3,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), [3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.]-
    • 143-57-7
    • NS00008506
    • NSC-23865
    • Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
    • PROTOVERATRINE A [WHO-DD]
    • CHEBI:8594
    • Q27108102
    • CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2S)-2-HYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
    • Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate) (8CI)
    • XP343X1HJU
    • Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)- (9CI)
    • PROTOVERINE 3-((+)-(2S)-2-HYDROXY-2-METHYLBUTYRATE) 6,7-DIACETATE 15-((-)-(2R)-2-METHYLBUTYRATE)
    • Protoveratrine A, >=80%
    • CHEMBL2105769
    • BRN 0077415
    • (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
    • (3S,4S,4AR,5R,6S,6aS,6bR,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-5,6-bis(acetyloxy)-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-{[(2S)-2-methylbutanoyl]oxy}docosahydro-2H-4,16a-epoxybenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinolin-3-yl (2S)-2-hydroxy-2-m...
    • 4-21-00-06845 (Beilstein Handbook Reference)
    • Protoveratrine
    • DA-57168
    • Protoveratrine A
    • MDL: MFCD00135586
    • インチ: 1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
    • InChIKey: HYTGGNIMZXFORS-MGYKWWNKSA-N
    • ほほえんだ: O1[C@@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)OC([C@](C)(CC)O)=O)O

計算された属性

  • せいみつぶんしりょう: 793.42500
  • どういたいしつりょう: 793.42485568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 15
  • 重原子数: 56
  • 回転可能化学結合数: 12
  • 複雑さ: 1630
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 19
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 219Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 270-271 ºC (dec.)
  • ふってん: 747.91°C (rough estimate)
  • フラッシュポイント: 444.0±34.3 °C
  • 屈折率: 1.6220 (estimate)
  • ようかいど: Insuluble (2.9E-3 g/L) (25 ºC),
  • PSA: 218.82000
  • LogP: 1.54510
  • ひせんこうど: D25 -40.5° (pyridine); D25 -10.5° (chloroform)
  • じょうきあつ: 0.0±6.6 mmHg at 25°C

Protoveratrine A セキュリティ情報

  • シグナルワード:warning
  • 危害声明: H303+H313+H333
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険物輸送番号:UN 1544 6
  • WGKドイツ:3
  • 危険カテゴリコード: 26/27/28
  • セキュリティの説明: S22; S36/37/39; S45
  • RTECS番号:FL5750100
  • 危険物標識: T+
  • 危険レベル:6.1(a)
  • リスク用語:R26/27/28
  • セキュリティ用語:6.1(a)
  • 危険レベル:6.1(a)
  • 包装グループ:I
  • どくせい:LD50 s.c. in male mice: 0.29 mg/kg (Tanaka)
  • ちょぞうじょうけん:2-8°C

Protoveratrine A 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P839150-1mg
Protoveratrine A
143-57-7
1mg
$414.00 2023-05-17
TRC
P839150-5mg
Protoveratrine A
143-57-7
5mg
$1642.00 2023-05-17
TRC
P839150-10mg
Protoveratrine A
143-57-7
10mg
$2738.00 2023-05-17
PhytoLab
89336-50mg
Protoveratrine A
143-57-7 ≥ 90.0 %
50mg
€1278 2023-10-25
PhytoLab
89336-250mg
Protoveratrine A
143-57-7 ≥ 90.0 %
250mg
€6035 2023-10-25
PhytoLab
89336-500mg
Protoveratrine A
143-57-7 ≥ 90.0 %
500mg
€11360 2023-10-25
PhytoLab
89336-1000mg
Protoveratrine A
143-57-7 ≥ 90.0 %
1000mg
€21300 2023-10-25
MedChemExpress
HY-105697-1mg
Protoveratrine A
143-57-7
1mg
¥3718 2024-07-20
MedChemExpress
HY-105697-5mg
Protoveratrine A
143-57-7
5mg
¥9289 2024-07-20

Protoveratrine A 関連文献

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.